Cas no 2034438-99-6 (N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide)

Technical Introduction: N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound featuring a benzopyran scaffold coupled with a fluorophenoxyacetamide moiety. Its structural design combines aromatic and heterocyclic components, offering potential utility in medicinal chemistry and pharmacological research. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the benzopyran core contributes to conformational rigidity. This compound may serve as an intermediate or active scaffold in the development of bioactive molecules, particularly targeting central nervous system (CNS) or cardiovascular pathways. Its well-defined synthetic route and purity make it suitable for exploratory studies in drug discovery and mechanistic investigations.
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide structure
2034438-99-6 structure
Product Name:N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
CAS No:2034438-99-6
MF:C18H18FNO3
MW:315.33882856369
CID:5349320
Update Time:2025-06-13

N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide
    • N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-fluorophenoxy)acetamide
    • N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
    • Inchi: 1S/C18H18FNO3/c19-16-7-3-4-8-17(16)23-12-18(21)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15H,9-12H2,(H,20,21)
    • InChI Key: VLHYSNKOHXDAIV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC(NCC1CC2C=CC=CC=2CO1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 393
  • XLogP3: 2.8
  • Topological Polar Surface Area: 47.6

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Additional information on N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide

Research Brief on N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS: 2034438-99-6)

Recent studies on N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS: 2034438-99-6) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzopyran scaffold and fluorophenoxy moiety, has garnered attention for its promising pharmacological properties, particularly in targeting neurological and inflammatory disorders. The following brief synthesizes the latest research findings, methodologies, and implications of this compound.

The compound's molecular structure, featuring a 3,4-dihydro-1H-2-benzopyran core linked to a 2-fluorophenoxyacetamide group, suggests high specificity in binding to certain biological targets. Recent in vitro studies have demonstrated its efficacy as a modulator of gamma-aminobutyric acid (GABA) receptors, which are critical in the regulation of neuronal excitability. These findings position the compound as a potential candidate for treating conditions such as epilepsy and anxiety disorders, where GABAergic signaling is often dysregulated.

In addition to its neurological applications, research has explored the anti-inflammatory properties of N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide. Preclinical models indicate that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by interfering with the NF-κB signaling pathway. This dual functionality—targeting both neurological and inflammatory pathways—underscores its versatility and broad therapeutic potential.

The synthesis of this compound has also been a focal point of recent investigations. Optimized synthetic routes, as reported in recent patents and peer-reviewed journals, emphasize the use of catalytic asymmetric hydrogenation to achieve high enantiomeric purity. This is particularly important given the stereospecific nature of its biological activity. Analytical techniques such as HPLC-MS and NMR spectroscopy have been employed to validate the compound's structural integrity and purity, ensuring reproducibility in pharmacological studies.

Despite these advancements, challenges remain in the clinical translation of N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide. Pharmacokinetic studies reveal moderate bioavailability and a need for further optimization of its metabolic stability. Researchers are currently exploring prodrug strategies and nanoformulations to enhance its delivery and efficacy. Additionally, toxicological assessments are underway to evaluate its safety profile, a critical step before progressing to human trials.

In conclusion, N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide represents a promising multifunctional compound with applications in neurology and immunology. Its unique chemical structure and mechanistic insights from recent studies provide a solid foundation for future drug development efforts. Continued research will be essential to address existing limitations and unlock its full therapeutic potential.

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